

# (S)-(+)-3-Bromo-2-methyl-1-propanol physical properties

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## Compound of Interest

Compound Name: (S)-(+)-3-Bromo-2-methyl-1-propanol

Cat. No.: B1278752

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## An In-depth Technical Guide to the Physical Properties of (S)-(+)-3-Bromo-2-methyl-1-propanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chiral building blocks like (S)-(+)-3-Bromo-2-methyl-1-propanol is fundamental. This technical guide provides a comprehensive overview of its key physical characteristics, compiled from various sources.

## Core Physical and Chemical Properties

(S)-(+)-3-Bromo-2-methyl-1-propanol is a chiral alcohol and a valuable intermediate in organic synthesis.<sup>[1][2]</sup> Its physical properties are essential for designing synthetic routes, purification procedures, and for ensuring proper handling and storage.

## Data Summary

The quantitative physical properties of (S)-(+)-3-Bromo-2-methyl-1-propanol are summarized in the table below. It is important to note that while the specific optical rotation is positive for the (S)-enantiomer, many other physical properties are reported for its (R)-enantiomer. The magnitudes of these properties (e.g., boiling point, density) are expected to be identical for both enantiomers.

Property	Value	Conditions
Molecular Formula	C <sub>4</sub> H <sub>9</sub> BrO	-
Molecular Weight	153.02 g/mol	-
Boiling Point	177.5 °C	at 760 mmHg
73-74 °C	at 9 mmHg[3][4][5][6]	
Density	1.448 g/cm <sup>3</sup>	-[7]
1.461 g/mL	at 20 °C[3][4][5]	
1.461 g/mL	at 25 °C[1]	
Refractive Index (n/D)	1.483	at 20 °C[1]
1.484	at 20 °C[3][4]	
Flash Point	86.1 °C (187 °F)	-[6][7]
Appearance	Liquid	-[3][4]
Colorless to pale yellow liquid	-[2]	
Optical Activity	[α] <sub>D</sub> +6.6°	c=2 in chloroform, 25°C (inferred from (R)-enantiomer) [3][4]

## Experimental Protocols

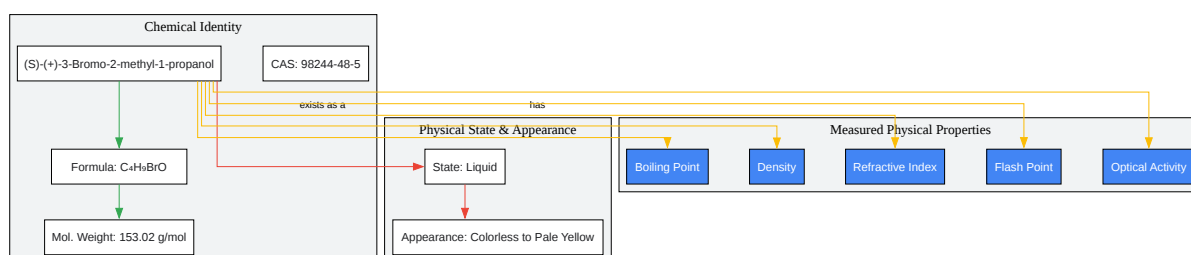
Detailed, peer-reviewed experimental protocols for the determination of the physical properties of **(S)-(+)-3-Bromo-2-methyl-1-propanol** were not available in the surveyed literature. The values presented are typically from chemical supplier databases and are often cited as literature ("lit.") values. However, the standard methodologies for determining these key properties are well-established.

- **Boiling Point Determination:** The boiling point is typically measured using distillation. For substances that may decompose at atmospheric pressure, vacuum distillation is employed to determine the boiling point at a reduced pressure, as noted in the data table (e.g., 73-74 °C at 9 mmHg).[3][4][5][6]

- **Density Measurement:** Density is determined by measuring the mass of a known volume of the liquid. This is commonly done using a pycnometer or a digital density meter, with the temperature precisely controlled as density is temperature-dependent.
- **Refractive Index Measurement:** The refractive index, a measure of how light propagates through the substance, is measured using a refractometer (e.g., an Abbé refractometer). The measurement is standardized to the D-line of the sodium spectrum (589 nm) and is also temperature-controlled, typically at 20°C.
- **Optical Activity Measurement:** The specific rotation is measured using a polarimeter. A solution of the compound with a known concentration (e.g.,  $c=2$  in chloroform) is placed in the polarimeter tube, and the angle of rotation of plane-polarized light is measured at a specific wavelength (sodium D-line) and temperature.[3][4]

## Logical Relationships of Compound Identifiers

The following diagram illustrates the relationships between the fundamental identifiers and key physical properties of **(S)-(+)-3-Bromo-2-methyl-1-propanol**.



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Caption: Logical map of identifiers and physical properties for **(S)-(+)-3-Bromo-2-methyl-1-propanol**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)